2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile
CAS No.: 1346707-15-0
Cat. No.: VC16000904
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346707-15-0 |
|---|---|
| Molecular Formula | C13H9ClN2O |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | 2-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile |
| Standard InChI | InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2 |
| Standard InChI Key | VPCVSMYWGVUNLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C#N |
Introduction
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. It belongs to the category of substituted benzonitriles, known for their diverse biological activities and chemical reactivity. The compound is identified by the CAS number 1346707-67-2 and has a molecular formula of C₁₁H₈ClN₃O, although some sources may list it as C₁₂H₁₀ClN₃O or C₁₃H₉ClN₂O, indicating potential discrepancies in reported molecular structures .
Synthesis Methods
The synthesis of 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves multiple steps, which can vary depending on the starting materials and desired yield. Common methods include reactions that form the methylene bridge between the benzonitrile and chloropyridine components. Detailed synthesis protocols often require optimization to achieve high purity and yield.
Potential Applications
This compound has potential applications in pharmaceuticals and agrochemicals due to its structural features and reactivity. It may serve as a precursor for synthesizing more complex molecules with specific biological activities. Interaction studies with biological targets are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile, differing primarily in their functional groups. These variations significantly affect their reactivity and biological activity:
| Compound Name | Key Features |
|---|---|
| 5-Chloro-2-hydroxybenzonitrile | Hydroxy group instead of chloro group |
| 3-Nitropyridin-2-yloxybenzonitrile | Nitropyridine moiety with different electronic properties |
| 4-Aminobenzonitrile | Amino group instead of chloropyridine |
These compounds highlight the importance of functional group modifications in tailoring compounds for specific applications in medicinal chemistry.
Research Findings and Future Directions
Research on 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is ongoing, with a focus on its interactions with biological targets. Similar compounds have shown potential as inhibitors against various biological targets, including those related to viral infections. Further studies are needed to fully explore its therapeutic potential and to optimize synthesis methods for higher yields and purity.
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